molecular formula C13H12Cl2N2 B2415828 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole CAS No. 956780-00-0

3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole

Cat. No.: B2415828
CAS No.: 956780-00-0
M. Wt: 267.15
InChI Key: VEZDWISOSWOBQD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyclopropyl group and a 2,6-dichlorobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzyl hydrazine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a reduction in the production of specific biochemical compounds. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl-2-chloroacetamide: Another pyrazole derivative with potential therapeutic applications.

    3-{(2S)-4-Cyclopropyl-2-[(2,6-dichlorobenzyl)oxy]-1,1,1-trifluoro-3-butyn-2-yl}-5-ethyl-6-methyl-2(1H)-pyridinone: A structurally related compound with different functional groups.

Uniqueness

3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole is unique due to its specific combination of cyclopropyl and 2,6-dichlorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-11-2-1-3-12(15)10(11)8-17-7-6-13(16-17)9-4-5-9/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZDWISOSWOBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324451
Record name 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956780-00-0
Record name 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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